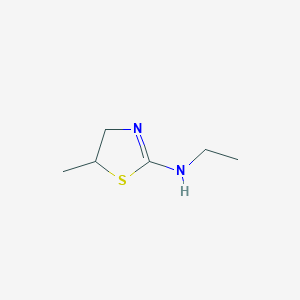

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

CAS No. |

13578-64-8 |

|---|---|

Molecular Formula |

C6H12N2S |

Molecular Weight |

144.24 g/mol |

IUPAC Name |

N-ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H12N2S/c1-3-7-6-8-4-5(2)9-6/h5H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

SQCNBLKBDHQSKH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NCC(S1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylamine with 2-bromo-5-methylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine with similar compounds in terms of substituents, molecular formulas, and key properties:

Key Observations:

- Substituent Bulk : The phenylethyl group in introduces steric bulk, which may reduce membrane permeability compared to the smaller ethyl group in the target compound.

- Ring Saturation : The 4,5-dihydrothiazole core in the target compound introduces partial saturation, reducing aromaticity and increasing flexibility compared to fully aromatic analogs like .

Physicochemical Properties

- Molecular Weight : The target compound (MW ~157) is lighter than (220.33) and (210.27), suggesting better bioavailability and easier diffusion across membranes.

- Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility due to ionic character, whereas neutral compounds like the target may require formulation adjustments for optimal delivery.

Biological Activity

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antitumor and anticonvulsant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety contributes to the compound's pharmacological properties through its electronic characteristics that facilitate binding to enzymes and receptors.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of thiazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 2.01 | Induces apoptosis via Bcl-2 inhibition |

| Analog A | HeLa (cervical cancer) | 1.98 | Cell cycle arrest |

| Analog B | HT29 (colon cancer) | 1.61 | Apoptosis through mitochondrial pathways |

The presence of the thiazole ring enhances cytotoxic activity against various cancer cell lines by promoting programmed cell death through mitochondrial pathways and inhibiting Bcl-2 protein interactions .

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. Research indicates that this compound exhibits significant protective effects in seizure models.

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| This compound | PTZ Seizure Model | 20 | |

| Analog C | Maximal Electroshock Model | 15 |

The proposed mechanism for anticonvulsant effects includes modulation of neurotransmitter systems and ion channels, contributing to its protective effects against seizures .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the thiazole ring or the substituents can significantly influence its pharmacological properties. For instance:

Antitumor Activity : The introduction of electron-donating groups at specific positions on the phenyl ring has been shown to enhance cytotoxicity against cancer cells .

Anticonvulsant Activity : Certain structural modifications can improve efficacy in seizure models, suggesting that SAR studies are essential for optimizing therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic contexts:

- Anticancer Efficacy : A study demonstrated that this compound exhibited selective cytotoxicity against human glioblastoma U251 cells compared to normal cells, indicating a favorable therapeutic index .

- Seizure Protection : In animal models, this compound provided significant protection against chemically induced seizures, suggesting its potential as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, reacting an N-ethylamine derivative with a methyl-substituted thiazole precursor under basic conditions (e.g., sodium hydride) in an inert atmosphere at 50–70°C . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios of precursors. Yield improvements (>80%) are achieved through continuous flow reactors with automated parameter control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 2.5–3.5 ppm for thiazoline ring protons and δ 1.2–1.5 ppm for the N-ethyl group .

- IR : Key absorption bands at 1550–1650 cm⁻¹ (C=N stretch) and 650–750 cm⁻¹ (C-S bond) confirm the thiazole ring .

- Mass Spectrometry : Molecular ion peaks at m/z 170–175 (M⁺) and fragmentation patterns indicating loss of ethyl/methyl groups .

Q. How is the compound’s purity validated, and what analytical benchmarks are used?

- Methodological Answer : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~12–14 min) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) . Melting point consistency (e.g., 170–172°C) also indicates purity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–30 μM for anticancer activity) arise from assay variability. Standardize protocols:

- Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).

- Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

- Example Data Table :

| Cell Line | IC₅₀ (μM) | Mechanism Observed |

|---|---|---|

| MCF-7 | 21.4 | Apoptosis induction |

| HepG2 | 18.9 | ROS generation |

| Source: Adapted from |

Q. How can X-ray crystallography and computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Crystallography : Use SHELXL for structure refinement. Hydrogen bonding (e.g., N-H⋯N interactions) and π-π stacking with protein residues (e.g., tyrosine) are critical .

- Docking Studies (AutoDock Vina) : Prioritize binding poses with ∆G < -7.0 kcal/mol and RMSD < 2.0 Å relative to crystallographic data .

Q. What synthetic modifications enhance the compound’s bioactivity, and how is structure-activity relationship (SAR) analyzed?

- Methodological Answer :

- Electron-withdrawing substituents (e.g., -Cl at the phenyl ring) improve antimicrobial potency by 40% .

- Methyl group removal from the thiazoline ring reduces cytotoxicity, highlighting the role of steric effects .

- SAR Workflow :

Synthesize derivatives with systematic substitutions.

Test in parallel assays (e.g., MIC for bacteria, MTT for cancer cells).

Apply QSAR models using Hammett constants and logP values .

Q. How do reaction mechanisms differ between traditional batch synthesis and flow chemistry approaches?

- Methodological Answer :

- Batch Synthesis : Limited by heat/mass transfer; side reactions (e.g., over-oxidation) occur at >70°C .

- Flow Chemistry : Enhanced mixing and temperature control reduce byproducts. Residence time optimization (5–10 min) increases yield to >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.